molecular formula C9H14ClNO2 B14039579 (S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride

(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride

Katalognummer: B14039579
Molekulargewicht: 203.66 g/mol
InChI-Schlüssel: VBAUGTIQPSQWNQ-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-(hydroxymethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through amination reactions, often using reagents like ammonia or amines.

    Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolution agents to obtain the desired enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4, LiAlH4

    Substitution: HNO3, H2SO4, Cl2, Br2

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxymethyl groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The phenyl ring enhances its hydrophobic interactions, contributing to its overall efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride: The enantiomer of the compound with different chiral properties.

    2-Amino-2-(2-(hydroxymethyl)phenyl)ethanol: The free base form without the hydrochloride salt.

    2-(Hydroxymethyl)phenylalanine: An amino acid derivative with a similar structure.

Uniqueness

(S)-2-Amino-2-(2-(hydroxymethyl)phenyl)ethan-1-OL hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H14ClNO2

Molekulargewicht

203.66 g/mol

IUPAC-Name

(2S)-2-amino-2-[2-(hydroxymethyl)phenyl]ethanol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c10-9(6-12)8-4-2-1-3-7(8)5-11;/h1-4,9,11-12H,5-6,10H2;1H/t9-;/m1./s1

InChI-Schlüssel

VBAUGTIQPSQWNQ-SBSPUUFOSA-N

Isomerische SMILES

C1=CC=C(C(=C1)CO)[C@@H](CO)N.Cl

Kanonische SMILES

C1=CC=C(C(=C1)CO)C(CO)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.